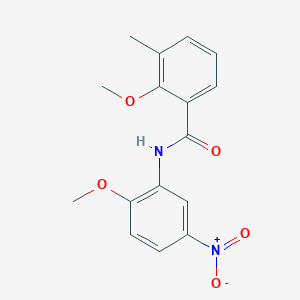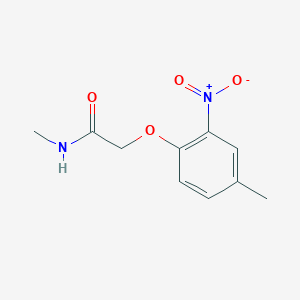![molecular formula C20H17N3O2 B4408576 [5-(4-Methylphenyl)-1,3,4-oxadiazol-2-YL]methyl (2-methyl-8-quinolyl) ether](/img/structure/B4408576.png)
[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-YL]methyl (2-methyl-8-quinolyl) ether
Overview
Description
[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-YL]methyl (2-methyl-8-quinolyl) ether is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a 1,3,4-oxadiazole moiety, which is further functionalized with a 4-methylphenyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Methylphenyl)-1,3,4-oxadiazol-2-YL]methyl (2-methyl-8-quinolyl) ether typically involves multiple steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Attachment of the 4-methylphenyl group:
Formation of the quinoline core: The quinoline core can be synthesized via various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent.
Final coupling: The final step involves the coupling of the quinoline core with the oxadiazole moiety, typically through a nucleophilic substitution or a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-YL]methyl (2-methyl-8-quinolyl) ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both electrophilic and nucleophilic substitution reactions can be performed on the quinoline and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic, basic, and catalytic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-YL]methyl (2-methyl-8-quinolyl) ether has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [5-(4-Methylphenyl)-1,3,4-oxadiazol-2-YL]methyl (2-methyl-8-quinolyl) ether involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The oxadiazole moiety may interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
1,3,4-Oxadiazole derivatives: Known for their antimicrobial and anticancer properties.
4-methylphenyl derivatives: Commonly used in medicinal chemistry for their pharmacological activities.
Uniqueness
[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-YL]methyl (2-methyl-8-quinolyl) ether is unique due to the combination of the quinoline core, oxadiazole ring, and 4-methylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-(4-methylphenyl)-5-[(2-methylquinolin-8-yl)oxymethyl]-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-13-6-9-16(10-7-13)20-23-22-18(25-20)12-24-17-5-3-4-15-11-8-14(2)21-19(15)17/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYFWDKGUPYLGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)COC3=CC=CC4=C3N=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Chloro-3-methylphenoxy)propanoylamino]benzamide](/img/structure/B4408495.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4408503.png)

![2-[2-(4-Oxoquinazolin-3-yl)ethoxy]benzonitrile](/img/structure/B4408512.png)
![1-[2-[2-(3-Butoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine;hydrochloride](/img/structure/B4408513.png)
![2-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4408531.png)
![3-(2-fluorophenyl)-N-[3-(methoxymethyl)phenyl]propanamide](/img/structure/B4408535.png)
![N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]pentanamide](/img/structure/B4408554.png)
![1-[3-(2-Phenylmethoxyphenoxy)propyl]imidazole;hydrochloride](/img/structure/B4408557.png)


![4-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]benzonitrile;hydrochloride](/img/structure/B4408584.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B4408592.png)
![1-[4-(2-Chloro-3,6-dimethylphenoxy)butyl]imidazole;hydrochloride](/img/structure/B4408601.png)
